3-(2-Fluorophenyl)-3-methylbutanenitrile

Description

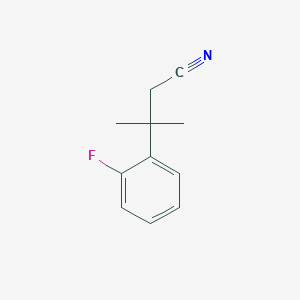

3-(2-Fluorophenyl)-3-methylbutanenitrile is a nitrile derivative featuring a fluorinated aromatic ring and a branched alkyl chain. The compound’s structure comprises a butanenitrile backbone with a 2-fluorophenyl group and a methyl substituent at the third carbon. Nitriles like this are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity in hydrolysis, reduction, and cyclization reactions .

Properties

Molecular Formula |

C11H12FN |

|---|---|

Molecular Weight |

177.22 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-3-methylbutanenitrile |

InChI |

InChI=1S/C11H12FN/c1-11(2,7-8-13)9-5-3-4-6-10(9)12/h3-6H,7H2,1-2H3 |

InChI Key |

LECOAYSWAKHXBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC#N)C1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2-Fluorophenyl)-3-methylbutanenitrile typically involves the reaction of 2-fluorobenzyl chloride with isobutyronitrile in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

3-(2-Fluorophenyl)-3-methylbutanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine.

Scientific Research Applications

3-(2-Fluorophenyl)-3-methylbutanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-3-methylbutanenitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 3-(2-Fluorophenyl)-3-methylbutanenitrile and analogous compounds identified in the evidence:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Functional Group(s) |

|---|---|---|---|---|

| This compound | C₁₁H₁₂FN | 177.22 g/mol | 2-Fluoro, 3-methyl | Nitrile |

| 4-(2,3-Dichloro-phenoxy)butanenitrile | C₁₀H₉Cl₂NO | 230.09 g/mol | 2,3-Dichloro-phenoxy | Nitrile, Ether |

| 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid | C₁₂H₁₅FO₂ | 210.24 g/mol | 4-Fluoro-3-methyl | Carboxylic Acid |

| 3-[(2-fluorophenyl)sulfonyl]propanenitrile | C₉H₈FNO₂S | 213.23 g/mol | 2-Fluorophenyl sulfonyl | Nitrile, Sulfonyl |

Key Findings

Electronic Effects of Substituents: The 2-fluorophenyl group in the target compound induces moderate electron-withdrawing effects, enhancing electrophilicity at the nitrile group compared to non-fluorinated analogs. In contrast, 4-(2,3-Dichloro-phenoxy)butanenitrile features stronger electron-withdrawing chlorine atoms, which may increase stability but reduce reactivity in nucleophilic substitutions . The sulfonyl group in 3-[(2-fluorophenyl)sulfonyl]propanenitrile significantly polarizes the molecule, improving solubility in polar solvents compared to the target compound .

Functional Group Reactivity: The carboxylic acid in 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid () enables salt formation and esterification, unlike nitriles, which are typically reduced to amines or hydrolyzed to acids . The ether linkage in 4-(2,3-Dichloro-phenoxy)butanenitrile may confer resistance to hydrolysis under acidic conditions relative to the target compound’s aromatic fluorine .

Molecular Weight and Physicochemical Properties :

- The higher molecular weight of 3-[(2-fluorophenyl)sulfonyl]propanenitrile (213.23 g/mol vs. 177.22 g/mol for the target compound) correlates with increased density and melting point due to the sulfonyl group .

- The carboxylic acid derivative (210.24 g/mol) exhibits higher boiling points and water solubility compared to nitrile analogs .

Research Implications

- Synthetic Applications : The target compound’s balance of moderate electron withdrawal and compact structure makes it preferable for synthesizing fluorinated heterocycles. In contrast, sulfonyl-containing nitriles (e.g., 3-[(2-fluorophenyl)sulfonyl]propanenitrile) are better suited for sulfonamide drug precursors .

- Biological Activity : Fluorine and chlorine substituents influence bioavailability; the target compound’s 2-fluoro configuration may enhance blood-brain barrier penetration compared to 4-fluoro isomers () .

Biological Activity

3-(2-Fluorophenyl)-3-methylbutanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the existing research on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound this compound features a nitrile functional group attached to a branched alkyl chain and a fluorinated phenyl ring. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions or coupling reactions using fluorinated precursors. The detailed synthetic routes can vary, but common methods include:

- Nucleophilic Aromatic Substitution : Utilizing 2-fluorobenzyl bromide as a precursor.

- Catalytic Coupling : Employing nickel or palladium catalysts to facilitate the formation of carbon-carbon bonds.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, fluoro-substituted nucleoside analogs have shown significant activity against Hepatitis B Virus (HBV) with low cytotoxicity. In particular, compounds with similar structural motifs demonstrated IC50 values in the nanomolar range against HBV polymerase, suggesting that modifications like fluorination can enhance antiviral potency .

Antibacterial Activity

Research into antibacterial properties indicates that compounds with similar structures exhibit strong activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA). For example, a related compound demonstrated MIC values as low as 0.031–0.062 µg/mL against these resistant strains, indicating high efficacy .

The structure-activity relationship (SAR) studies suggest that the introduction of electron-withdrawing groups like fluorine at specific positions on the aromatic ring significantly enhances antibacterial activity. The substitution pattern can influence both potency and spectrum of activity against various bacterial strains.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a series of fluorinated compounds, including derivatives of this compound. The results showed that certain derivatives achieved EC50 values below 10 nM in cell-based assays against HBV, indicating promising therapeutic potential for chronic hepatitis infections .

Case Study 2: Antibacterial Properties

In another investigation, a derivative was tested against MRSA strains in a time-kill assay. The results indicated that at concentrations corresponding to 10× MIC, significant reductions in bacterial counts were observed over a 24-hour period, comparable to standard treatments like vancomycin . This suggests that the compound could serve as an effective alternative or adjunct therapy for resistant bacterial infections.

Research Findings Summary

| Biological Activity | IC50/MIC Values | Mechanism |

|---|---|---|

| Antiviral (HBV) | IC50 < 10 nM | Inhibition of polymerase |

| Antibacterial (MRSA) | MIC 0.031–0.062 µg/mL | Disruption of bacterial cell wall synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.